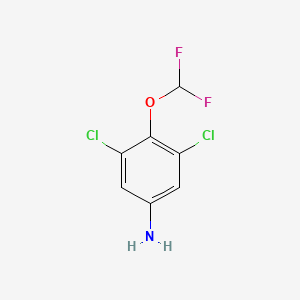

3,5-Dichloro-4-(difluoromethoxy)aniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Advanced Organic Synthesis

Halogenated anilines are foundational building blocks in the toolkit of synthetic organic chemists. The presence of halogen atoms on the aniline ring serves multiple purposes. Firstly, halogens act as versatile functional handles for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of the carbon-halogen bond is tunable based on the nature of the halogen, with the order of reactivity generally being I > Br > Cl.

Furthermore, the electronic and steric properties imparted by halogen substituents can significantly influence the reactivity of the aniline ring and the properties of the final products. The strong electron-withdrawing nature of halogens can decrease the basicity of the amino group and alter the regioselectivity of further electrophilic aromatic substitution reactions. This modulation of reactivity is a critical aspect in the strategic planning of multi-step syntheses. The incorporation of halogenated anilines into molecular scaffolds is a well-established strategy for the development of a diverse range of compounds, from life-saving pharmaceuticals to innovative materials.

The Role of Fluorine and Difluoromethoxy Moieties in Modulating Chemical Reactivity and Properties of Organic Molecules

The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical design to enhance the parent compound's biological and physicochemical properties. Fluorine, being the most electronegative element, can profoundly alter a molecule's electronic environment, acidity, basicity, and susceptibility to metabolic degradation.

The difluoromethoxy group (-OCF₂H) is of particular interest as it offers a unique combination of properties. It is considered a lipophilic hydrogen bond donor, a characteristic that can be advantageous for molecular recognition at biological targets. The -OCF₂H group can act as a bioisostere for other functionalities like hydroxyl, thiol, or amine groups, allowing for the fine-tuning of a molecule's interaction with enzymes and receptors.

Moreover, the incorporation of the difluoromethoxy moiety can lead to enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This increased stability can lead to improved pharmacokinetic profiles of drug candidates, such as a longer half-life in the body. The lipophilicity of the difluoromethoxy group can also be modulated, which in turn affects the molecule's ability to permeate cell membranes and reach its site of action.

Positioning of 3,5-Dichloro-4-(difluoromethoxy)aniline within the Domain of Fluorinated Aromatic Amines

This compound occupies a strategic position within the broader class of fluorinated aromatic amines. It integrates the synthetic versatility of a dichlorinated aniline with the beneficial property-modulating effects of the difluoromethoxy group. The two chlorine atoms at the 3 and 5 positions provide reactive sites for cross-coupling reactions, allowing for the elaboration of the molecular structure in a controlled manner.

The difluoromethoxy group at the 4-position, para to the amino group, significantly influences the electronic character of the aromatic ring and the aniline nitrogen. This substitution pattern makes this compound a unique building block for creating novel compounds with potentially enhanced biological activity, improved metabolic stability, and optimized pharmacokinetic properties. Its structure is designed to be a versatile intermediate, offering multiple points for chemical modification to generate a library of derivatives for screening in drug discovery and agrochemical research programs.

Overview of Research Trajectories Involving this compound as a Key Intermediate

The utility of this compound as a key intermediate is highlighted in the synthesis of complex pharmaceutical agents. A notable example is its application in the development of BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonist. In this synthetic route, 4-(difluoromethoxy)aniline (B1299965) undergoes a direct bis-ortho-chlorination using hydrochloric acid and hydrogen peroxide to yield 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649) (an isomer of this compound). nih.gov This intermediate is then coupled with another complex fragment via a palladium-catalyzed reaction to form the final drug candidate. nih.gov This example underscores the importance of this substituted aniline as a crucial component in the construction of sophisticated molecular architectures for therapeutic applications.

The research trajectory for this compound and its analogs is primarily focused on leveraging its unique combination of reactive handles and a property-enhancing fluorinated moiety. Its use as a building block is being explored in the synthesis of new chemical entities for both the pharmaceutical and agrochemical industries, where the demand for molecules with improved efficacy and safety profiles is ever-present. The strategic placement of the chloro and difluoromethoxy substituents provides a blueprint for the rational design of next-generation bioactive compounds.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 101847-52-3 | C₇H₅Cl₂F₂NO | 228.02 |

| 3,5-Dichloroaniline | 626-43-7 | C₆H₅Cl₂N | 162.02 |

| 4-(Difluoromethoxy)aniline | 22236-10-8 | C₇H₇F₂NO | 159.13 |

| 3,5-Dichloro-4-fluoroaniline | 2729-34-2 | C₆H₄Cl₂FN | 180.01 |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLIDOJYHVLMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 4 Difluoromethoxy Aniline

Strategies for Introducing Halogen Substituents onto Aniline (B41778) Scaffolds

The introduction of halogen atoms onto an aniline scaffold is a fundamental transformation in organic synthesis, though it presents challenges due to the high reactivity of the aniline ring. The amino group (-NH₂) is a potent activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.

Direct halogenation of aniline is often difficult to control and can lead to multiple substitutions. chemistrysteps.com The strong electron-donating nature of the amino group makes the aromatic ring so electron-rich that reactions can proceed uncontrollably, often yielding tri-substituted products even without a typical Lewis acid catalyst. chemistrysteps.com To achieve selective mono- or di-substitution, the reactivity of the amino group must be moderated. A common and effective strategy is to convert the amino group into an amide via acetylation. chemistrysteps.com The resulting acetanilide is still an ortho-, para-directing activator, but the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its activating effect on the ring. chemistrysteps.com This attenuation allows for more controlled halogenation. The acetyl group can later be removed by hydrolysis to regenerate the aniline.

For the specific 3,5-dichloro substitution pattern, direct chlorination of an aniline or a para-substituted aniline is not straightforward, as the amino group directs incoming electrophiles to the ortho and para positions. Therefore, synthetic strategies often rely on starting materials that already have the desired chlorine atoms in place or employ methods that override the typical directing effects. An alternative approach involves starting with a deactivated ring, such as a nitrobenzene, which can be halogenated and then subsequently reduced to the target aniline. Furthermore, specialized reagents and catalytic systems have been developed for the direct ortho-chlorination of aniline derivatives. acs.org

Approaches to Incorporating the Difluoromethoxy Group into Aromatic Systems

The difluoromethoxy group (-OCF₂H) is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor. mdpi.com Its incorporation into aromatic systems is a key step in the synthesis of many complex molecules.

Several methods exist for introducing the difluoromethoxy group. A prevalent approach involves the difluoromethylation of a corresponding phenol (an aromatic alcohol). This reaction is typically carried out by treating the phenol with a difluoromethylating agent under basic conditions. Common reagents for this transformation include chlorodifluoromethane (CHClF₂) or methyl difluorochloroacetate.

Another strategy for forming the Ar-OCF₂H bond is the deoxofluorination of aromatic aldehydes using reagents like diethylaminosulfur trifluoride (DAST). mdpi.com More recent developments in fluorine chemistry have led to radical-based difluoromethylation methods, which can offer alternative pathways under milder conditions. nih.gov Copper-catalyzed cross-coupling reactions have also been explored to introduce the CF₂H group onto aromatic rings. acs.org These diverse methods provide chemists with a toolkit to install this important functional group, with the choice of method often depending on the specific substrate and desired reaction conditions.

Precursor Synthesis and Functional Group Interconversions Leading to 3,5-Dichloro-4-(difluoromethoxy)aniline

The synthesis of this compound can be achieved through various routes, each involving a distinct sequence of precursor synthesis and functional group interconversions. Two notable pathways are highlighted below.

Route 1: Synthesis from 3,5-Dichlorophenol

An earlier synthetic route begins with the commercially available 3,5-dichlorophenol. This multi-step process involves:

Nitration: The phenol is first nitrated to introduce a nitro group onto the aromatic ring.

Difluoromethoxylation: The resulting nitrophenol is then reacted with methyl difluorochloroacetate in the presence of a base. This step introduces the difluoromethoxy group, yielding 1,3-dichloro-5-(difluoromethoxy)-2-nitrobenzene.

Reduction: The final step is the hydrogenation of the nitro group to the desired aniline. This reduction was reported to be challenging, with side reactions such as dehalogenation occurring, which necessitated chromatographic purification and resulted in a lower isolated yield. acs.org

Route 2: Synthesis from 4-(Difluoromethoxy)aniline (B1299965)

A more efficient and modern approach starts with 4-(difluoromethoxy)aniline, which is commercially available. This precursor is then subjected to a direct bis-ortho-chlorination reaction. acs.orgacs.org This one-step transformation installs both chlorine atoms simultaneously in the correct positions relative to the existing substituents, directly yielding the final product, this compound. This route is significantly more streamlined and avoids the problematic reduction step of the previous method. acs.org

Optimization of Reaction Conditions for Efficient and Scalable Production of this compound

The efficiency and scalability of a synthetic route are critical for practical applications. Significant effort has been dedicated to optimizing the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline. Researchers investigated various chlorinating agents and systems to achieve high yield and selectivity. acs.org

Several chlorination reagents were screened for this transformation, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and systems like HCl/H₂O₂. The study found that many common chlorinating agents were not effective or led to complex mixtures. However, the use of hydrochloric acid (HCl) in combination with hydrogen peroxide (H₂O₂) proved to be a highly efficient system for this specific transformation. acs.org

The reaction conditions were carefully optimized. The optimal procedure involved treating 4-(difluoromethoxy)aniline with aqueous HCl and 35% aqueous H₂O₂ in a suitable solvent. This method resulted in a remarkable 93% isolated yield of the desired 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649) (an alternative name for the target compound) after a straightforward workup and crystallization. acs.org This optimized, one-step process represents a significant improvement over the previous multi-step synthesis, making it suitable for larger-scale production. acs.orgacs.org

| Entry | Chlorinating Reagent | Solvent | Conditions | Result |

|---|---|---|---|---|

| 1 | NCS (2.2 eq) | Acetonitrile (B52724) | Room Temp, 18h | No Reaction |

| 2 | SO₂Cl₂ (2.2 eq) | Acetonitrile | 0 °C to Room Temp, 18h | Complex Mixture |

| 3 | HCl/H₂O₂ | - | - | Low Conversion |

| 4 | HCl/H₂O₂ | Acetonitrile | 50 °C, 24h | Incomplete Reaction |

| 5 | HCl/H₂O₂ | Acetonitrile | 70 °C, 24h | Improved Conversion |

| 6 | aq. HCl/aq. H₂O₂ | Acetonitrile | 70 °C, 24h | 93% Isolated Yield |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. The development of the optimized synthesis for this compound reflects several of these principles.

The modern, direct chlorination route is inherently greener than the older, multi-step pathway starting from 3,5-dichlorophenol. By reducing the number of synthetic steps from three to one, the newer process significantly improves atom economy, reduces the consumption of reagents and solvents, and minimizes waste generation.

A key feature of the optimized process is the use of hydrogen peroxide (H₂O₂) as the oxidant. H₂O₂ is considered a green reagent because its primary byproduct is water, which is non-toxic and environmentally harmless. This contrasts sharply with many traditional halogenation methods that may use hazardous reagents or produce significant chemical waste. acs.org The development of electrochemical methods for producing anilines from nitrobenzenes also represents a promising green alternative for the broader production of aniline derivatives, potentially powered by renewable energy sources. specchemonline.comchemistryworld.com While not yet specifically applied to this compound, such innovations point towards a more sustainable future for chemical manufacturing.

Reactivity and Reaction Mechanisms of 3,5 Dichloro 4 Difluoromethoxy Aniline

Influence of the Halogen Substituents on Aromatic Reactivity and Regioselectivity

The two chlorine atoms at the 3 and 5 positions significantly influence the reactivity of the aromatic ring. Halogens exhibit a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating, ortho, para-directing resonance effect (+M). quora.comquora.com For chlorine, the inductive effect strongly dominates, withdrawing electron density from the benzene (B151609) ring and deactivating it towards electrophilic aromatic substitution. quora.comquora.com

Impact of the Difluoromethoxy Group on Electronic Properties and Reaction Pathways

Furthermore, the difluoromethyl moiety is recognized as a lipophilic hydrogen bond donor, a property that can influence intermolecular interactions and potentially alter reaction pathways by stabilizing transition states or intermediates. researchgate.netresearchgate.net This hydrogen-bond-donating capability is comparable to that of thiophenols and anilines and may play a role in solvent interactions or in catalyst-substrate binding during reactions. researchgate.netresearchgate.net

Mechanistic Elucidation of Key Transformations Involving 3,5-Dichloro-4-(difluoromethoxy)aniline

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. nih.govmit.edu In these reactions, this compound can serve as the amine coupling partner with an aryl halide or pseudohalide. The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The aniline (B41778) derivative coordinates to the palladium(II) center. In the presence of a base, the aniline is deprotonated to form an amido-palladium complex.

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

For electron-deficient anilines like this compound, the reductive elimination step is often the rate-limiting step of the catalytic cycle. nih.gov The electron-withdrawing substituents on the aniline make the nitrogen atom less electron-rich, which can hinder the final bond-forming step. nih.gov Consequently, achieving high yields in these coupling reactions may necessitate the use of specialized, electron-rich ligands on the palladium catalyst to facilitate the reductive elimination process, along with carefully selected bases and reaction conditions. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

In a typical SNAr mechanism, a nucleophile attacks the aromatic ring at a carbon atom bearing a good leaving group, such as a halide. This initial attack is often the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, can stabilize the Meisenheimer complex through resonance or inductive effects, thereby facilitating the reaction.

For this compound, a nucleophilic attack could potentially lead to the displacement of one of the chlorine atoms. The amino group at position 1 and the difluoromethoxy group at position 4 will electronically influence which of the chlorine atoms at positions 3 and 5 is more susceptible to substitution.

While specific experimental data on the SNAr reactions of this compound is not extensively detailed in the available literature, the principles of SNAr allow for predictions of its reactivity. Strong nucleophiles would be required to react with this substrate, and the reaction would likely necessitate elevated temperatures. The presence of the two chlorine atoms offers the possibility of mono- or di-substitution depending on the reaction conditions and the strength of the nucleophile.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Expected Reactivity | Potential Products |

| Alkoxides (e.g., NaOCH₃) | Moderate to low reactivity, likely requiring harsh conditions due to the deactivating effect of the amino group. | 3-Chloro-5-methoxy-4-(difluoromethoxy)aniline or 3,5-dimethoxy-4-(difluoromethoxy)aniline. |

| Amines (e.g., RNH₂) | Low reactivity for neutral amines. Stronger, more nucleophilic amines or the use of a strong base might be necessary to facilitate the reaction. | N-substituted 3-chloro-5-amino-4-(difluoromethoxy)aniline derivatives. |

| Thiolates (e.g., NaSPh) | Higher reactivity is expected compared to alkoxides and amines, as thiolates are generally stronger nucleophiles in SNAr reactions. | 3-Chloro-5-(phenylthio)-4-(difluoromethoxy)aniline or 3,5-bis(phenylthio)-4-(difluoromethoxy)aniline. |

Reaction Kinetics and Thermodynamic Considerations

The kinetics of SNAr reactions are typically second order, being first order in both the aromatic substrate and the nucleophile. The rate of reaction is highly dependent on the electronic nature of the substituents on the aromatic ring, the nature of the nucleophile, the leaving group, and the solvent.

For this compound, the electron-withdrawing nature of the two chlorine atoms and the difluoromethoxy group would contribute to an increased rate of nucleophilic attack compared to an unsubstituted aniline. However, the powerful electron-donating amino group is expected to significantly decrease the reaction rate by destabilizing the negative charge in the Meisenheimer intermediate.

Studies on analogous compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride, have shown that strong electron-withdrawing groups (like nitro groups) lead to a high positive charge on the carbon atom attached to the leaving group, making it more susceptible to nucleophilic attack. researchgate.net While the difluoromethoxy group is less electron-withdrawing than a nitro group, its influence, combined with that of the two chlorine atoms, will still play a role in the reaction kinetics.

Solvents play a critical role in SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred as they can solvate the cation of the nucleophilic reagent while not strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Table 2: Estimated Kinetic and Thermodynamic Parameters for SNAr Reactions

| Parameter | Expected Influence on the Reaction of this compound |

| Rate Constant (k) | The rate constant is expected to be relatively low due to the deactivating effect of the amino group. It will increase with stronger nucleophiles and more polar aprotic solvents. |

| Activation Energy (Ea) | A relatively high activation energy is anticipated, necessitating elevated temperatures to achieve a reasonable reaction rate. |

| Enthalpy of Reaction (ΔH) | The reaction is likely to be exothermic, as the formation of a new bond with the nucleophile is typically more favorable than the cleavage of the carbon-chlorine bond, especially with strong nucleophiles. |

| Entropy of Reaction (ΔS) | The change in entropy is generally expected to be small for the substitution step. |

Derivatization Strategies and Synthetic Utility of 3,5 Dichloro 4 Difluoromethoxy Aniline

Construction of Amide and Ester Derivatives from 3,5-Dichloro-4-(difluoromethoxy)aniline

The primary amine group of this compound is a key functional handle for the construction of amide and ester derivatives. These reactions are fundamental in organic synthesis and are widely employed to create compounds with diverse biological and material properties.

Amide bond formation can be readily achieved by reacting this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. A general methodology for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which act as activating agents. researchgate.net This approach allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides using primary and secondary amines at room temperature, often in good to excellent yields. researchgate.net For instance, the reaction of this compound with a suitable carboxylic acid in the presence of a coupling reagent like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) would be expected to yield the corresponding N-acylamino amide. scielo.br

Another approach for amide synthesis involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalytic amount of triphenylphosphine (PPh3) under mechanochemical conditions. rsc.org This solvent-free method provides a facile and efficient route to amides from carboxylic acids and amines. rsc.org The reaction between benzoic acid and various amines, including aniline (B41778) derivatives, has been shown to proceed effectively under these conditions. rsc.org

Ester derivatives, while not directly formed from the aniline, can be conceptualized as being part of a larger molecule where the this compound moiety is linked to an ester-containing fragment through an amide or other bond. Direct esterification of the aniline nitrogen is not a standard transformation.

The following table summarizes representative conditions for amide synthesis that could be adapted for this compound.

| Amide Synthesis Method | Reagents and Conditions | Typical Yields |

| Phosphonium Salt Method | Carboxylic acid, N-chlorophthalimide, PPh3, Solvent (e.g., Toluene, Acetonitrile), Room Temperature | Good to Excellent |

| TBTU Coupling | Carboxylic acid, TBTU, DIPEA, CH2Cl2, Room Temperature | 24-83% |

| Mechanochemical Method | Carboxylic acid, 2,4,6-trichloro-1,3,5-triazine (TCT), catalytic PPh3, K2CO3, Grinding at Room Temperature | High to Excellent |

Synthesis of Heterocyclic Systems Utilizing this compound as a Building Block

The aniline functionality of this compound is a versatile precursor for the construction of various nitrogen-containing heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.

The synthesis of pyridine (B92270) analogs incorporating the this compound moiety can be envisioned through various synthetic strategies. For instance, substituted pyridines are often synthesized via condensation reactions followed by cyclization. A patent describes the preparation of 4-amino-3,5-dichloro-6-fluoro-2-ethoxypyridine derivatives, highlighting the utility of substituted anilines in constructing complex pyridine systems. google.com While this example does not use the exact starting material, it demonstrates a relevant synthetic transformation.

The versatility of the aniline group allows for its incorporation into a wide range of other nitrogen-containing heterocycles. For example, the synthesis of 1,2,4-thiadiazoles has been achieved through the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids. nih.gov By analogy, this compound could potentially be used as a synthon in the construction of various heterocyclic rings. The synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles, such as pyrimidines, benzodiazepines, and quinolones, has been demonstrated using ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor, indicating the interest in incorporating such fluorinated motifs into heterocyclic frameworks. nih.gov

Application in the Synthesis of Biaryl Compounds via Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound, with its chloro-substituents, is a potential substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for constructing biaryl compounds. libretexts.orgtcichemicals.com The reaction of 3,5-dichloro-1,2,4-thiadiazole with various arylboronic acids under Suzuki-Miyaura conditions has been reported to yield 5-aryl-3-chloro-1,2,4-thiadiazoles or 3,5-diaryl-1,2,4-thiadiazoles depending on the reaction conditions. nih.gov This suggests that the chlorine atoms on the aromatic ring of this compound could potentially undergo Suzuki-Miyaura coupling with arylboronic acids to form biaryl structures. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. nih.gov

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples amines with aryl halides. wikipedia.org While the primary application involves the formation of a C-N bond to an aromatic ring, the chloro-substituents on this compound could potentially act as the aryl halide component in such a reaction, allowing for the introduction of a different amino group. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. beilstein-journals.orgorganic-chemistry.org

The following table outlines general conditions for these cross-coupling reactions.

| Cross-Coupling Reaction | Typical Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Toluene/H2O/MeOH | Biaryl Compound |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., X-Phos), Base (e.g., KOt-Bu) | Di- or Tri-arylamine |

Development of Advanced Organic Scaffolds Incorporating the this compound Structure

The unique combination of functional groups on this compound makes it an attractive building block for the development of more complex and advanced organic scaffolds. The derivatization strategies discussed above, such as amide formation, heterocycle synthesis, and cross-coupling reactions, can be employed in a sequential or combinatorial fashion to construct novel molecular architectures.

For example, the aniline group can be first acylated to introduce a new functional group, and then one or both of the chloro-substituents could be subjected to a Suzuki-Miyaura coupling to introduce an aryl group. This would lead to a highly functionalized and sterically complex molecule. The difluoromethoxy group is of particular interest as the introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. researchgate.net

The synthesis of various nitrogen-containing heterocycles is a key area where this building block can be utilized to create novel scaffolds. rsc.orgnih.gov The incorporation of the 3,5-dichloro-4-(difluoromethoxy)phenyl moiety into heterocyclic systems could lead to the discovery of new compounds with interesting biological activities or material properties.

Combinatorial Chemistry Approaches for Library Generation Based on this compound Derivatives

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large, diverse libraries of compounds from a common molecular scaffold. The structural features of this compound make it a suitable core structure, or scaffold, for the generation of such libraries in medicinal chemistry and drug discovery programs. The primary point of diversification on this molecule is the reactive aniline functional group, which can readily participate in a variety of chemical transformations to introduce a wide range of substituents.

The general approach involves the parallel synthesis of derivatives, where the core scaffold of this compound is reacted with a diverse set of building blocks. This allows for the systematic exploration of the chemical space around the scaffold to identify molecules with desired biological activities. Common reactions leveraging the aniline moiety include acylation, sulfonylation, and urea/thiourea formation.

Amide Library Synthesis:

One of the most straightforward and widely used methods for derivatizing anilines is through amide bond formation. In this approach, this compound can be reacted with a library of carboxylic acids or their activated derivatives (e.g., acid chlorides or esters) to produce a corresponding amide library. This reaction is typically robust and high-yielding, making it ideal for parallel synthesis formats.

Table 1: Representative Carboxylic Acid Building Blocks for Amide Library Synthesis

| Building Block ID | Carboxylic Acid Name | Chemical Structure |

|---|---|---|

| A1 | Acetic Acid | CH₃COOH |

| A2 | Benzoic Acid | C₆H₅COOH |

| A3 | Cyclohexanecarboxylic Acid | C₆H₁₁COOH |

| A4 | Thiophene-2-carboxylic Acid | C₄H₃SCOOH |

The resulting amide library would feature a constant core derived from this compound and a variable "R" group introduced from the carboxylic acid.

Table 2: Hypothetical Amide Library Derived from this compound

| Compound ID | Reactant (Building Block ID) | Resulting Amide Structure |

|---|---|---|

| D1 | A1 | phenyl)acetamide) |

| D2 | A2 | phenyl)benzamide) |

| D3 | A3 | phenyl)cyclohexanecarboxamide) |

| D4 | A4 | phenyl)thiophene-2-carboxamide) |

Sulfonamide Library Synthesis:

Similarly, a library of sulfonamides can be generated by reacting this compound with a diverse set of sulfonyl chlorides. Sulfonamides are a prevalent functional group in many therapeutic agents, and this approach allows for the introduction of a wide array of aryl and alkyl sulfonyl moieties.

Table 3: Representative Sulfonyl Chloride Building Blocks for Sulfonamide Library Synthesis

| Building Block ID | Sulfonyl Chloride Name | Chemical Structure |

|---|---|---|

| S1 | Methanesulfonyl Chloride | CH₃SO₂Cl |

| S2 | Benzenesulfonyl Chloride | C₆H₅SO₂Cl |

| S3 | 4-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl |

| S4 | Dansyl Chloride | (CH₃)₂NC₁₀H₆SO₂Cl |

The reaction of these building blocks with the aniline scaffold would yield a library of sulfonamides with varying steric and electronic properties.

Table 4: Hypothetical Sulfonamide Library Derived from this compound

| Compound ID | Reactant (Building Block ID) | Resulting Sulfonamide Structure |

|---|---|---|

| E1 | S1 | phenyl)methanesulfonamide) |

| E2 | S2 | phenyl)benzenesulfonamide) |

| E3 | S3 | phenyl)-4-methylbenzenesulfonamide) |

| E4 | S4 | phenyl)sulfamoyl)-N,N-dimethyl-1-naphthylamine) |

These combinatorial approaches enable the efficient generation of hundreds or thousands of discrete compounds based on the this compound scaffold. The resulting libraries can then be screened in high-throughput assays to identify lead compounds for further optimization in the drug discovery process.

Computational and Theoretical Chemistry Studies on 3,5 Dichloro 4 Difluoromethoxy Aniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its reactivity and properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3,5-Dichloro-4-(difluoromethoxy)aniline, DFT calculations can elucidate the distribution of electron density across the molecule. The presence of electron-withdrawing chlorine atoms at the 3 and 5 positions, combined with the difluoromethoxy group at the 4 position, significantly influences the electron density of the aniline (B41778) ring.

DFT studies would typically show a polarization of electron density away from the aromatic ring towards the electronegative halogen and oxygen atoms. This effect modulates the aromaticity of the benzene (B151609) ring and the nucleophilicity of the amine group. The calculated molecular electrostatic potential (MEP) map would visualize these electron-rich and electron-deficient regions, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Atomic Charges for this compound

| Atom/Group | Calculated Charge (a.u.) | Implication |

|---|---|---|

| Amino Group (-NH2) | -0.45 | Electron-rich, potential site for protonation or electrophilic attack. |

| Chlorine Atoms (-Cl) | -0.15 | Electron-withdrawing, contributes to overall ring deactivation. |

| Difluoromethoxy Group (-OCF2H) | -0.60 | Strongly electron-withdrawing due to fluorine and oxygen atoms. |

| Aromatic Ring (C6H2) | Variable | Electron density is polarized, affecting reactivity at different positions. |

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would typically yield. Actual values would be dependent on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, making this region nucleophilic. The LUMO, conversely, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing substituents. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. malayajournal.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value/Characteristic | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Indicates moderate nucleophilicity, reduced by electron-withdrawing groups. |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack under certain conditions. |

| HOMO-LUMO Gap | Moderate to large | Implies good chemical stability. |

| HOMO Distribution | Localized on the amino group and aromatic ring. | Defines the primary sites for electrophilic attack. |

| LUMO Distribution | Distributed across the aromatic ring and substituents. | Indicates potential sites for nucleophilic attack. |

Note: The values and characteristics in this table are based on general principles of FMO theory applied to the structure of the molecule and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its interactions with solvent molecules and other solutes. These simulations can reveal preferred orientations and the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. In the context of its derivatives, MD simulations can explore the conformational flexibility of larger, more complex structures, which is crucial for understanding their biological activity.

Computational Prediction of Physicochemical Parameters (e.g., pKa values, solvent effects) for this compound and its Derivatives

Computational methods can accurately predict various physicochemical properties. The pKa value, which indicates the acidity of the conjugate acid of the amine, is significantly influenced by the substituents on the aniline ring. The electron-withdrawing nature of the dichloro and difluoromethoxy groups is expected to decrease the basicity of the amino group, resulting in a lower pKa compared to unsubstituted aniline. Advanced computational models, often combining quantum mechanics with continuum solvent models, can provide quantitative predictions of these effects. mdpi.com

Protein-Ligand Docking and Virtual Screening Methodologies Applied to Derivatives

Derivatives of this compound may have applications in drug discovery. Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. ugm.ac.id This method is instrumental in virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target. For derivatives of this compound, docking studies can identify potential protein targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. rsc.orgmontclair.edu This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics. For instance, the synthesis of derivatives from this aniline could be optimized by computationally exploring different reaction conditions and catalytic cycles.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,5 Dichloro 4 Difluoromethoxy Aniline and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3,5-Dichloro-4-(difluoromethoxy)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the amine protons, and the proton of the difluoromethoxy group. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aniline (B41778) ring.

The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet. The amino group protons will also likely appear as a singlet, the chemical shift of which can be concentration-dependent and affected by the solvent. The proton of the difluoromethoxy group (-OCHF₂) is anticipated to be a triplet due to coupling with the two fluorine atoms.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| Aromatic-H | ~6.8-7.2 | Singlet (s) | N/A |

| Amine-H (NH₂) | ~3.5-4.5 | Singlet (s, broad) | N/A |

| Difluoromethoxy-H (OCHF₂) | ~6.5-7.0 | Triplet (t) | ~70-80 Hz (²JHF) |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| C-NH₂ | ~140-145 | Singlet (s) | N/A |

| C-aromatic (CH) | ~115-120 | Singlet (s) | N/A |

| C-Cl | ~125-130 | Singlet (s) | N/A |

| C-OCHF₂ | ~145-150 | Singlet (s) | N/A |

| C-OCHF₂ | ~110-115 | Triplet (t) | ~250-260 Hz (¹JCF) |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be a doublet due to coupling with the single proton of the same group.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Environment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| -OCHF₂ | ~ -80 to -90 | Doublet (d) | ~70-80 Hz (²JHF) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of potential transformation products where the symmetry of the aromatic ring is broken, COSY would be invaluable in determining the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the protonated aromatic carbons and the carbon of the difluoromethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the substitution pattern and stereochemistry of transformation products.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₅Cl₂F₂NO), HRMS would be able to confirm this molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern (approximately 9:6:1 ratio for M, M+2, and M+4 peaks).

Expected HRMS Data for this compound:

| Molecular Formula | Calculated Exact Mass | Expected Isotopic Pattern |

|---|---|---|

| C₇H₅Cl₂F₂NO | 226.9716 | Prominent M, M+2, and M+4 peaks due to ³⁵Cl and ³⁷Cl isotopes. |

Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for anilines include the loss of the amine group and cleavage of the ether linkage. The fragmentation of the difluoromethoxy group would also yield characteristic ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, offering high sensitivity and selectivity for both qualitative and quantitative assessments. This method is particularly powerful for analyzing the target compound in complex mixtures and for identifying trace-level impurities or transformation products.

In a typical LC-MS/MS method, chromatographic separation is achieved on a reverse-phase column, such as a C18, which separates compounds based on their hydrophobicity. d-nb.info A gradient elution with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used to effectively resolve the analyte from its matrix. d-nb.info

Following separation, detection is performed by a tandem mass spectrometer, often operating in positive electrospray ionization (ESI+) mode. d-nb.infosemanticscholar.org The mass spectrometer first isolates the protonated molecular ion ([M+H]⁺) of the target compound. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. By using Multiple Reaction Monitoring (MRM), the instrument can selectively monitor specific precursor-to-product ion transitions, providing exceptional specificity and reducing background noise. semanticscholar.orgnih.gov This approach is crucial for quantifying the analyte and confirming its identity, even at very low concentrations.

This technique is also invaluable for studying transformation products. For instance, halogenated anilines can undergo environmental or metabolic changes, leading to products such as hydroxylated or further chlorinated species, benzoquinone imines, or even ring-cleaved products. nih.gov LC coupled with high-resolution mass spectrometry (HRMS) can elucidate the elemental composition of these unknown products, facilitating their structural identification. nih.gov

Table 1: Representative LC-MS/MS Parameters for Analysis of Substituted Dichloroanilines

| Parameter | Condition |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) semanticscholar.org |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile/Methanol (B129727) with 0.1% Formic Acid d-nb.info |

| Elution Mode | Gradient d-nb.info |

| Flow Rate | 0.5 mL/min semanticscholar.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode semanticscholar.org |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) |

| Acquisition | Multiple Reaction Monitoring (MRM) semanticscholar.org |

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography offers an unparalleled method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a crystal structure for this compound itself is not widely available in public databases, the technique is the definitive standard for confirming the substitution pattern on the aromatic ring, the conformation of the difluoromethoxy group, and the intermolecular interactions, such as hydrogen bonding, within the crystal lattice of any of its crystalline derivatives.

To perform this analysis, a single crystal of a suitable derivative of this compound of high quality is required. This is often the most challenging step of the process. The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, crystallographers can calculate an electron density map of the molecule. This map is then interpreted to determine the precise location of each atom, bond lengths, bond angles, and torsional angles. For fluorinated aniline derivatives, this technique can confirm the molecular structure and reveal details about intermolecular interactions that govern the packing of molecules in the solid state. researchgate.net The resulting structural data provides absolute confirmation of the compound's identity and stereochemistry, which is critical for reference standards and mechanistic studies.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the molecular vibrations of a sample. Together, they provide complementary information about the structure of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring produce bands around 1600-1450 cm⁻¹. uomustansiriyah.edu.iq

The difluoromethoxy group introduces a strong, characteristic C-O-C asymmetric stretching vibration, anticipated in the 1300-1200 cm⁻¹ range for aromatic ethers. spectroscopyonline.com The C-F stretching vibrations will also produce strong absorptions, typically in the 1100-1000 cm⁻¹ region. Furthermore, the C-Cl bonds will have characteristic absorptions in the fingerprint region, generally below 800 cm⁻¹. thieme-connect.de

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. A molecular vibration is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibration of the aromatic ring would be a prominent feature in the Raman spectrum. nih.gov The C-Cl and C-F symmetric stretches would also be readily observable. The complementary nature of IR and Raman allows for a more complete vibrational analysis and confident identification of the compound's structural features.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 libretexts.org |

| Amine (-NH₂) | N-H Scissoring (Bending) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 libretexts.org |

| Aromatic Ring | C=C Ring Stretch | 1600 - 1450 uomustansiriyah.edu.iq |

| Aromatic Ether | Asymmetric C-O-C Stretch | 1300 - 1200 spectroscopyonline.com |

| Difluoro Alkane | C-F Stretch | 1100 - 1000 |

Chromatographic Methods for Purification, Separation, and Quantitative Analysis

Chromatographic techniques are essential tools for the separation, purification, and quantification of this compound from reaction mixtures, synthetic intermediates, and its transformation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of halogenated anilines. oup.com For analytical purposes, reverse-phase HPLC is the method of choice. A C18 or similar non-polar stationary phase is typically used, with a polar mobile phase, such as a mixture of acetonitrile and water or methanol and an aqueous buffer. oup.com

Detection is commonly performed using a UV detector, as the aromatic ring of the aniline derivative absorbs strongly in the UV region. oup.com The selectivity of the separation can be optimized by adjusting the mobile phase composition, pH, and temperature. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration to determine the amount of the target compound in a sample. HPLC methods are valued for their robustness, reproducibility, and ability to separate complex mixtures without requiring derivatization. oup.com

Table 3: Typical HPLC Parameters for Analysis of Halogenated Anilines

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18, 5 µm (e.g., 4.6 x 250 mm) oup.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and aqueous buffer oup.com |

| Detector | UV Spectrophotometer (e.g., at 254 nm) oup.com |

| Flow Rate | 1.0 - 2.0 mL/min oup.com |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and thermally stable compounds like this compound. The method's utility has been demonstrated for a wide range of aniline derivatives, including those with trifluoromethoxy and chloro substitutions. tsijournals.comepa.govresearchgate.net

In GC, the sample is vaporized and swept by a carrier gas (e.g., helium or hydrogen) through a capillary column containing a stationary phase. tsijournals.com Separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase. A temperature program is often used, where the column temperature is gradually increased to elute compounds with different boiling points. semanticscholar.orgtsijournals.com

Common detectors for aniline analysis include the Flame Ionization Detector (FID), which provides a general response for organic compounds, and the Nitrogen-Phosphorus Detector (NPD), which offers higher selectivity for nitrogen-containing compounds. epa.gov For definitive identification, GC coupled with a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time and a mass spectrum for structural confirmation. researchgate.net

Table 4: Representative GC Conditions for Analysis of Substituted Anilines

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., AT-210, SE-54) tsijournals.comepa.gov |

| Carrier Gas | Helium or Hydrogen tsijournals.com |

| Inlet Temperature | 200 - 250 °C tsijournals.com |

| Oven Program | Temperature gradient (e.g., 50 °C to 230 °C) tsijournals.com |

| Detector | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), or Mass Spectrometry (MS) tsijournals.comepa.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of chemical reactions in real-time. libretexts.org To monitor a synthesis producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting material(s). rochester.edu

A "co-spot," where the reaction mixture is spotted directly on top of the starting material spot, is also crucial for resolving compounds with similar retention factors (Rƒ). rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). As the solvent moves up the plate, the components of the mixture separate based on their affinity for the stationary phase (e.g., silica (B1680970) gel) and solubility in the mobile phase.

The progress of the reaction is visualized, often under UV light, by observing the disappearance of the starting material spot in the reaction lane and the appearance of a new spot corresponding to the product. rochester.edu When the starting material spot is no longer visible, the reaction is typically considered complete. TLC provides a quick qualitative assessment, guiding decisions on when to stop the reaction and proceed with workup and purification. libretexts.org

Q & A

Q. What are the common synthetic routes for 3,5-Dichloro-4-(difluoromethoxy)aniline, and how are intermediates characterized?

The synthesis typically involves multi-step halogenation and etherification reactions. For example:

- Nitration/Chlorination : Starting from 4-(difluoromethoxy)aniline, chlorination at positions 3 and 5 is achieved using chlorinating agents (e.g., Cl2/FeCl3) under controlled temperatures (0–5°C) to prevent over-substitution .

- Purification : Intermediate products are purified via column chromatography or recrystallization, with purity verified by HPLC (>98%) and melting point analysis.

- Characterization : Structural confirmation relies on <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm), FTIR (N-H stretch at ~3400 cm<sup>−1</sup>), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : Distinct signals for the aniline NH2 group (δ 4.5–5.0 ppm, broad) and aromatic protons (δ 6.7–7.3 ppm). <sup>19</sup>F NMR confirms the difluoromethoxy group (δ −55 to −60 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 223.0 (C7H6Cl2F2NO) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 37.52%, H: 2.68%) .

Q. What biological screening assays are used to evaluate the antimicrobial potential of this compound?

Initial screening involves:

- Agar Diffusion Assays : Testing against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- MIC Determination : Broth microdilution methods to quantify minimum inhibitory concentrations, with comparative data against fluconazole or ampicillin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the bromination of 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol to its bromide derivative?

Key optimizations include:

- Catalyst Selection : Using PBr3 instead of HBr reduces side reactions (e.g., ether cleavage), improving yields from 65% to 85% .

- Temperature Control : Maintaining −10°C during bromination minimizes decomposition of the difluoromethoxy group .

- Industrial Scaling : Continuous flow reactors enhance reproducibility, with residence times <30 minutes and in-line FTIR monitoring .

Q. What strategies resolve contradictions in reported enzyme inhibition data for derivatives of this compound?

Contradictions (e.g., CYP450 inhibition vs. non-inhibition) are addressed via:

- Structural-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing Cl with CF3) and testing inhibitory effects on isoforms like CYP1A2 and CYP2C9 .

- Kinetic Assays : Measuring Ki values under varied pH and cofactor conditions to identify competitive vs. non-competitive inhibition .

- Computational Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to active sites, correlating with experimental IC50 data .

Q. How does the difluoromethoxy group influence metabolic stability compared to methoxy or trifluoromethoxy analogs?

- In Vitro Stability : Microsomal assays (human liver microsomes) show a 2.5-fold longer half-life (t1/2 = 45 min) than methoxy analogs due to reduced oxidative metabolism .

- Electronic Effects : The electron-withdrawing nature of -OCF2H decreases susceptibility to cytochrome P450-mediated dealkylation .

- Comparative Data :

| Substituent | Metabolic Half-life (min) | CYP3A4 Inhibition (%) |

|---|---|---|

| -OCH3 | 18 | 12 |

| -OCF3 | 32 | 28 |

| -OCF2H | 45 | 15 |

Data adapted from .

Methodological Guidance

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-MS/MS Analysis : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H2O/MeCN) to identify hydrolyzed (e.g., 3,5-dichloro-4-hydroxyaniline) or oxidized byproducts .

- Quantitative NMR : <sup>19</sup>F qNMR tracks loss of the difluoromethoxy group with a detection limit of 0.1% w/w .

Q. How can researchers validate the role of this compound in antifungal mechanisms?

- Transcriptomic Profiling : RNA-seq of treated C. albicans identifies upregulated ergosterol biosynthesis genes (e.g., ERG11), suggesting target pathways .

- Fluorescent Probes : FITC-labeled derivatives localize to fungal cell walls in confocal microscopy, indicating membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.